physicochemical properties of Methyl 1-benzyl-3-methylazetidine-3-carboxylate
physicochemical properties of Methyl 1-benzyl-3-methylazetidine-3-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-benzyl-3-methylazetidine-3-carboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of drug discovery and development, the characterization of novel chemical entities is a foundational pillar upon which all subsequent research is built. This guide focuses on Methyl 1-benzyl-3-methylazetidine-3-carboxylate, a molecule of interest within the broader class of azetidine derivatives. It is crucial to establish at the outset that, as of the time of this writing, detailed experimental data on the physicochemical properties of this specific compound (CAS No. 2222512-08-3) is not extensively available in the public domain.[1]
Therefore, this document serves a dual purpose. Firstly, it will collate and present the limited available information regarding this molecule and its close structural analogs. Secondly, and more importantly, it will function as a comprehensive methodological guide, detailing the established experimental protocols and theoretical frameworks that a researcher would employ to determine the key physicochemical properties of a novel compound such as this. This approach is designed to empower researchers with the practical knowledge required to characterize this molecule and others like it, thereby transforming an unknown entity into a well-defined component of a research program.
The narrative that follows is structured not as a rigid template, but as a logical progression of scientific inquiry, mirroring the process a researcher would undertake in the laboratory. We will delve into the "why" behind each experimental choice, ensuring a deep understanding of the principles that govern the behavior of small molecules.
Molecular Identity and Structural Analogs
1.1 Chemical Identity
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Systematic Name: Methyl 1-benzyl-3-methylazetidine-3-carboxylate
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Molecular Formula: C₁₃H₁₇NO₂
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Molecular Weight: 219.28 g/mol
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CAS Number: 2222512-08-3[1]
1.2 Structural Context: The Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[2] They are considered valuable as constrained bioisosteres of more flexible acyclic amines and larger ring systems. The strained nature of the azetidine ring can impart unique conformational rigidity, which can be advantageous for achieving high-affinity binding to biological targets. The subject of this guide is a derivative of azetidine-3-carboxylic acid, a class of compounds that has been explored for various therapeutic applications.[2]
Due to the scarcity of data on Methyl 1-benzyl-3-methylazetidine-3-carboxylate, we will draw comparisons with and refer to data for structurally related compounds where appropriate, such as Methyl 1-benzylazetidine-3-carboxylate (CAS No. 103491-29-8) and 1-Benzylazetidine-3-carboxylic acid (CAS No. 94985-27-0).[1][3] It is imperative to recognize that even small structural modifications, such as the addition of a methyl group at the 3-position, can significantly alter physicochemical properties.
Core Physicochemical Properties: A Methodological Deep Dive
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[4] Properties such as solubility, lipophilicity, and ionization state directly influence absorption, distribution, metabolism, and excretion (ADME). The following sections provide both the theoretical underpinnings and detailed experimental protocols for the determination of these essential parameters.
2.1 Lipophilicity: The Balance Between Hydrophilicity and Hydrophobicity
Lipophilicity, a measure of a compound's affinity for a non-polar environment relative to a polar one, is a crucial parameter in drug design. It is most commonly expressed as the logarithm of the partition coefficient (Log P) between n-octanol and water. An optimal balance of lipophilicity is essential for a drug to be able to cross biological membranes without becoming sequestered in fatty tissues.
2.1.1 Theoretical Framework
The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium.
P = [Compound]octanol / [Compound]water
For ionizable molecules, the distribution coefficient (Log D) is used, which is the ratio of the concentration of all species (ionized and un-ionized) of the compound in the two phases at a specific pH.
2.1.2 Experimental Determination of Log P/Log D: The Shake-Flask Method
The "shake-flask" method is the traditional and most reliable technique for measuring Log P.[5]
Protocol:
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Preparation of Solutions:
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Prepare a stock solution of Methyl 1-benzyl-3-methylazetidine-3-carboxylate of a known concentration in a suitable solvent (e.g., methanol, DMSO).
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Prepare n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for Log D determination) that have been pre-saturated with each other to ensure thermodynamic equilibrium.
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Partitioning:
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Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phase in a separatory funnel.
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Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the compound to partition between the two phases.
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Allow the phases to separate completely.
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Analysis:
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Carefully separate the two phases.
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Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation:
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Calculate the partition coefficient (P) or distribution coefficient (D) using the measured concentrations.
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Express the result as Log P or Log D.
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2.1.3 High-Throughput Chromatographic Methods
For more rapid screening, reverse-phase HPLC can be used to estimate Log P.[6] The retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.
Diagram: Workflow for Shake-Flask Log P Determination
Sources
- 1. 103491-29-8|Methyl 1-benzylazetidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
